N-cyclohexyl-4-(2,5-dimethylphenyl)-1-piperazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-4-(2,5-dimethylphenyl)-1-piperazinecarboxamide, also known as CPP-115, is a synthetic compound that belongs to the piperazine family. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT), which is responsible for the degradation of GABA in the brain. GABA is the main inhibitory neurotransmitter in the central nervous system and plays a crucial role in the regulation of neuronal excitability. CPP-115 has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
N-cyclohexyl-4-(2,5-dimethylphenyl)-1-piperazinecarboxamide acts as a potent and selective inhibitor of GABA-AT, which is responsible for the degradation of GABA in the brain. By inhibiting GABA-AT, N-cyclohexyl-4-(2,5-dimethylphenyl)-1-piperazinecarboxamide increases the levels of GABA in the brain, which can lead to a reduction in neuronal excitability and a decrease in seizure activity. N-cyclohexyl-4-(2,5-dimethylphenyl)-1-piperazinecarboxamide has also been shown to increase the levels of GABA in the amygdala, which is involved in the regulation of anxiety and fear.
Biochemical and Physiological Effects:
N-cyclohexyl-4-(2,5-dimethylphenyl)-1-piperazinecarboxamide has been shown to increase the levels of GABA in the brain, which can lead to a reduction in neuronal excitability and a decrease in seizure activity. N-cyclohexyl-4-(2,5-dimethylphenyl)-1-piperazinecarboxamide has also been shown to increase the levels of GABA in the amygdala, which is involved in the regulation of anxiety and fear. In addition, N-cyclohexyl-4-(2,5-dimethylphenyl)-1-piperazinecarboxamide has been shown to increase the levels of GABA in the prefrontal cortex, which is involved in the regulation of attention and working memory.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclohexyl-4-(2,5-dimethylphenyl)-1-piperazinecarboxamide has several advantages for lab experiments, including its high potency and selectivity for GABA-AT, its ability to increase the levels of GABA in the brain, and its potential therapeutic applications in various neurological and psychiatric disorders. However, N-cyclohexyl-4-(2,5-dimethylphenyl)-1-piperazinecarboxamide also has some limitations for lab experiments, including its potential toxicity at high doses and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for the study of N-cyclohexyl-4-(2,5-dimethylphenyl)-1-piperazinecarboxamide, including its potential therapeutic applications in various neurological and psychiatric disorders, its use as a tool for studying the role of GABA in the brain, and its potential use in combination with other drugs for the treatment of drug addiction. Further research is needed to fully understand the mechanisms of action of N-cyclohexyl-4-(2,5-dimethylphenyl)-1-piperazinecarboxamide and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-cyclohexyl-4-(2,5-dimethylphenyl)-1-piperazinecarboxamide involves a multi-step process that begins with the reaction of 2,5-dimethylphenylacetonitrile with cyclohexylmagnesium bromide to form the corresponding ketone. The ketone is then reacted with piperazine in the presence of trifluoroacetic acid to yield the desired product, N-cyclohexyl-4-(2,5-dimethylphenyl)-1-piperazinecarboxamide. The synthesis of N-cyclohexyl-4-(2,5-dimethylphenyl)-1-piperazinecarboxamide has been optimized to achieve high yields and purity, making it suitable for large-scale production.
Applications De Recherche Scientifique
N-cyclohexyl-4-(2,5-dimethylphenyl)-1-piperazinecarboxamide has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to increase the levels of GABA in the brain, which can lead to a reduction in neuronal excitability and a decrease in seizure activity. N-cyclohexyl-4-(2,5-dimethylphenyl)-1-piperazinecarboxamide has also been studied for its potential use in the treatment of cocaine addiction, as it has been shown to reduce cocaine-seeking behavior in animal models.
Propriétés
IUPAC Name |
N-cyclohexyl-4-(2,5-dimethylphenyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O/c1-15-8-9-16(2)18(14-15)21-10-12-22(13-11-21)19(23)20-17-6-4-3-5-7-17/h8-9,14,17H,3-7,10-13H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLFJJQNHYAHOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-4-(2,5-dimethylphenyl)piperazine-1-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.